3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE
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Overview
Description
3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The unique structure of this compound makes it of significant interest in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . The stereochemical control is often achieved directly in the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow chemistry techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a non-covalent inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of bioactive lipids . By inhibiting NAAA, the compound increases the levels of endogenous anti-inflammatory and analgesic molecules, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant synthetic and pharmacological potential.
Tropane Alkaloids: A family of compounds that share the 8-azabicyclo[3.2.1]octane scaffold and exhibit various biological activities.
Uniqueness
3-(BENZENESULFONYL)-N-ETHYL-8-AZABICYCLO[3.2.1]OCTANE-8-CARBOXAMIDE is unique due to its specific benzenesulfonyl and carboxamide functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit NAAA non-covalently sets it apart from other similar compounds, making it a promising candidate for further research and development .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-ethyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-17-16(19)18-12-8-9-13(18)11-15(10-12)22(20,21)14-6-4-3-5-7-14/h3-7,12-13,15H,2,8-11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXBKNUJZQJSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1C2CCC1CC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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